4-Methyl-6-(3-methylpyrazin-2-yl)pyrimidin-2-amine
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Overview
Description
4-Methyl-6-(3-methylpyrazin-2-yl)pyrimidin-2-amine is a heterocyclic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with a methyl group at the 4th position and a pyrazinyl group at the 6th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-(3-methylpyrazin-2-yl)pyrimidin-2-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylpyrimidine-2-amine with 3-methylpyrazine-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, followed by neutralization and purification to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice can further improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-6-(3-methylpyrazin-2-yl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, H2O2 in the presence of a catalyst.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
4-Methyl-6-(3-methylpyrazin-2-yl)pyrimidin-2-amine has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Studied for its anticancer properties, showing cytotoxic activity against various cancer cell lines.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Methyl-6-(3-methylpyrazin-2-yl)pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, thereby inhibiting cell proliferation and inducing apoptosis in cancer cells . The compound’s ability to modulate kinase activity makes it a promising candidate for targeted cancer therapy .
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine derivatives: These compounds share the pyrimidine core structure and exhibit similar biological activities, such as antitrypanosomal and antiplasmodial properties.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also feature a fused pyrimidine ring and have been studied for their kinase inhibitory activity.
Uniqueness
4-Methyl-6-(3-methylpyrazin-2-yl)pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and pyrazinyl groups enhances its binding affinity to molecular targets, making it a potent inhibitor of enzymes like CDK2 . This unique combination of structural features and biological activity sets it apart from other similar compounds.
Properties
CAS No. |
913322-77-7 |
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Molecular Formula |
C10H11N5 |
Molecular Weight |
201.23 g/mol |
IUPAC Name |
4-methyl-6-(3-methylpyrazin-2-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C10H11N5/c1-6-5-8(15-10(11)14-6)9-7(2)12-3-4-13-9/h3-5H,1-2H3,(H2,11,14,15) |
InChI Key |
YHTQGJOQEGZZBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N)C2=NC=CN=C2C |
Origin of Product |
United States |
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